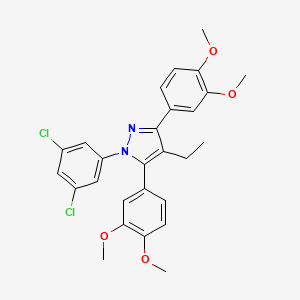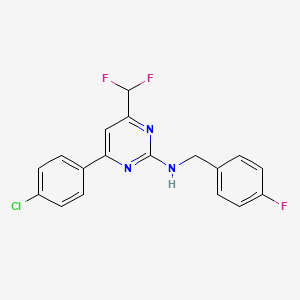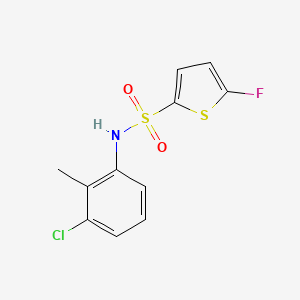
1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a pyrazole ring with an ethyl and fluoro substituent, and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a dihaloalkane.
Final Coupling: The benzyl group can be introduced via a nucleophilic substitution reaction between benzyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and pyrazole rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-fluorophenyl)piperazine: Similar structure but lacks the pyrazole ring and sulfonyl group.
1-Benzyl-4-(4-methylphenyl)piperazine: Similar structure but has a methyl group instead of a fluoro group.
1-Benzyl-4-(4-chlorophenyl)piperazine: Similar structure but has a chloro group instead of a fluoro group.
Uniqueness
1-Benzyl-4-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to the presence of the pyrazole ring with an ethyl and fluoro substituent, as well as the sulfonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21FN4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-ethyl-5-fluoropyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H21FN4O2S/c1-2-21-16(17)15(12-18-21)24(22,23)20-10-8-19(9-11-20)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3 |
InChI Key |
UBDXVXADJQHSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10918744.png)
![2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10918749.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10918754.png)

![ethyl 2-(butylamino)-4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B10918769.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10918779.png)



![(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10918807.png)
![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918813.png)
![11,13-dimethyl-4-(1-methylpyrazol-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10918820.png)

![1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10918831.png)
